

Application Notes for Thalidomide-O-amido-C4-NH₂ in BET Protein Degradation

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Compound of Interest

Compound Name: Thalidomide-O-amido-C4-NH₂

Cat. No.: B560579

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Introduction

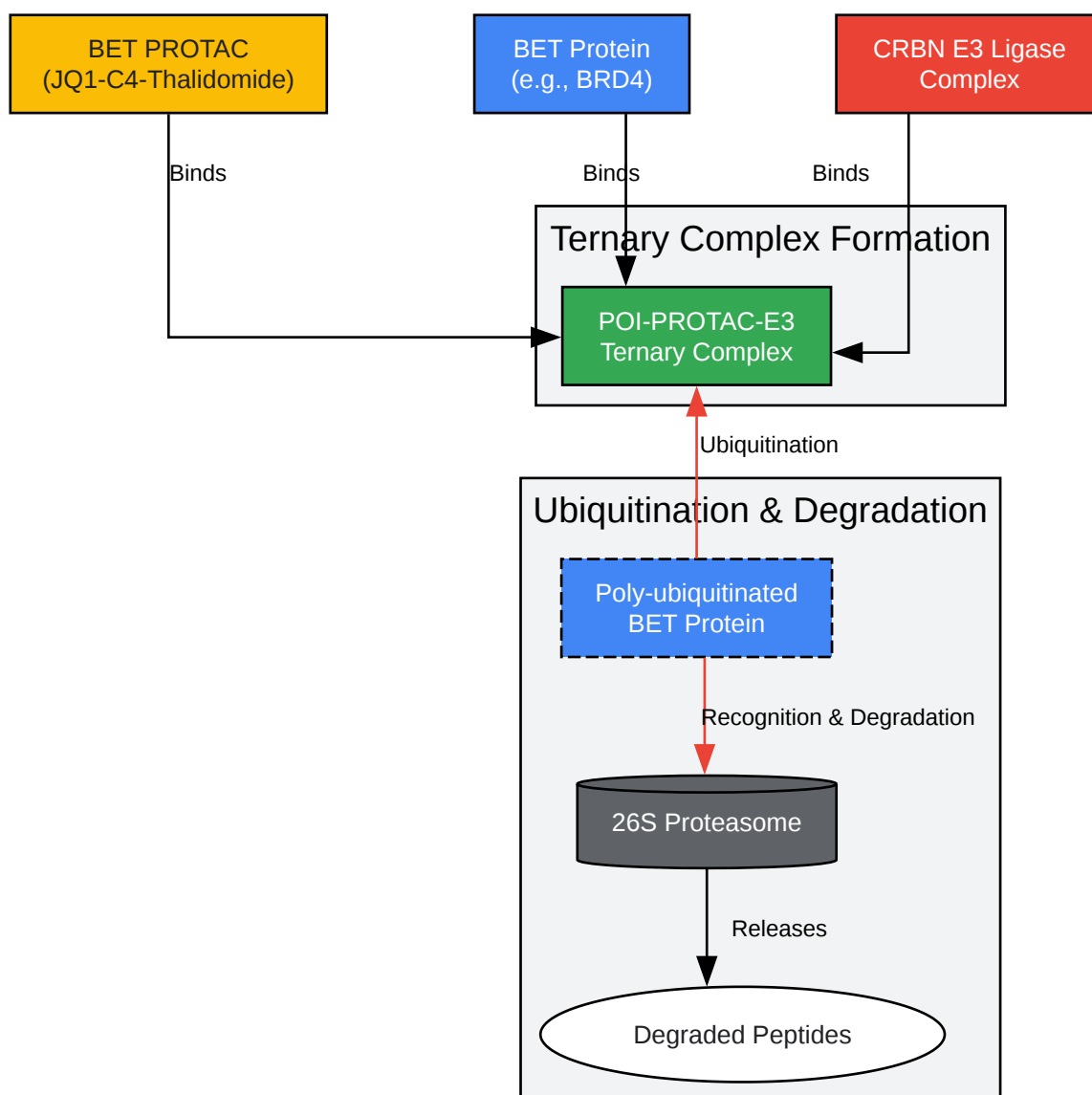
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins. This document provides detailed application notes and protocols for the use of **Thalidomide-O-amido-C4-NH₂**, a key building block for the synthesis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).

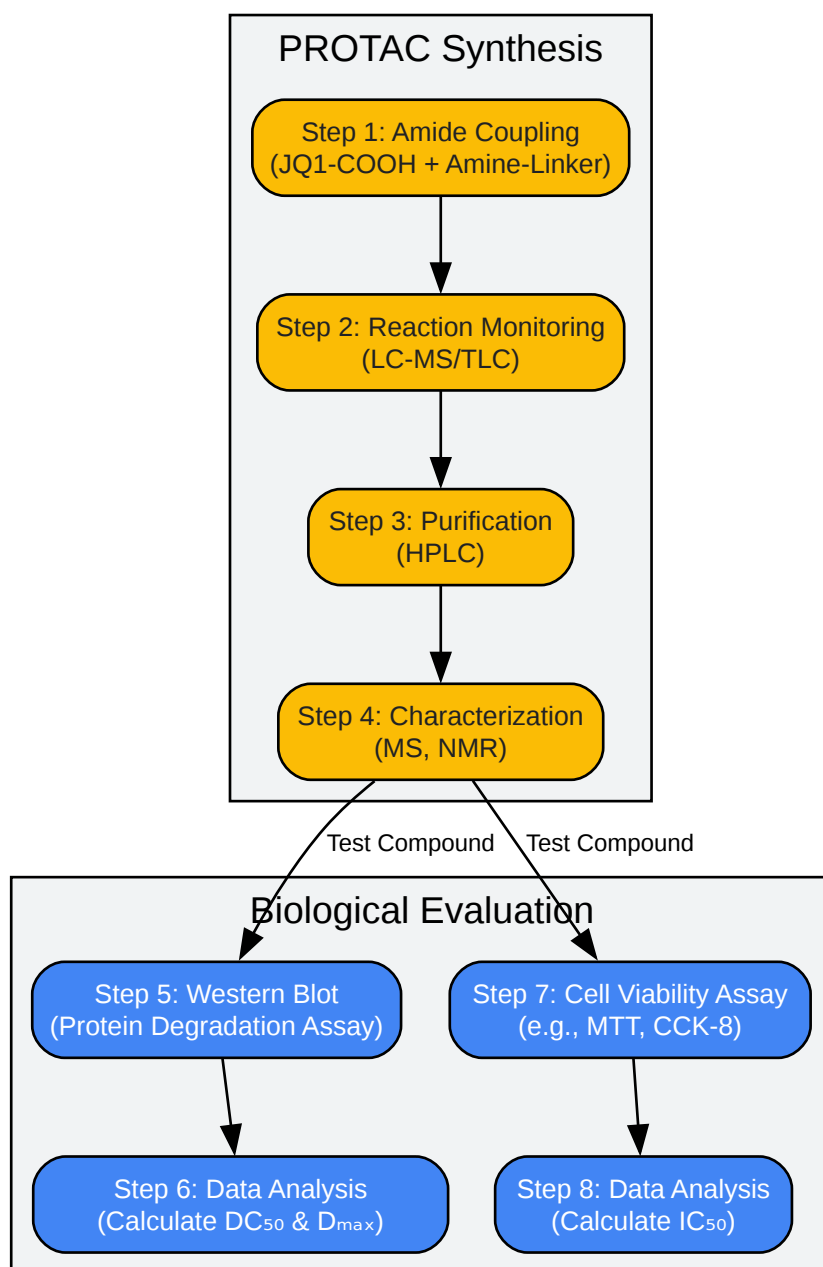
Thalidomide-O-amido-C4-NH₂ is a synthetic intermediate composed of a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-carbon alkyl (C4) linker with a terminal primary amine (-NH₂). This amine serves as a versatile conjugation point for attaching a ligand that binds to a protein of interest, in this case, a BET inhibitor, to form the final, active BET-degrading PROTAC. The resulting PROTAC induces the formation of a ternary complex between the BET protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.

Mechanism of Action

A BET-targeting PROTAC synthesized from **Thalidomide-O-amido-C4-NH₂** operates through a catalytic mechanism. The PROTAC first binds to both a BET protein (e.g., BRD4) and the CRBN E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to

transfer ubiquitin molecules to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can induce the degradation of another target protein molecule.





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